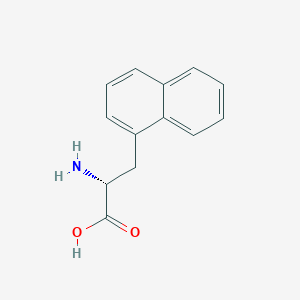

3-(1-Naphthyl)-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Naphthyl)-D-alanine: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction: 3-(1-Naphthyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the bulky naphthyl group, impart specific conformational constraints and physicochemical properties that make it a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its application in drug discovery, with a focus on its role in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Chemical and Physical Properties

This compound is a chiral molecule, and its D-configuration is of particular importance in the design of peptides with enhanced stability against enzymatic degradation. The presence of the aromatic naphthyl moiety significantly influences its hydrophobicity and potential for π-π stacking interactions within biological systems.

Tabulated Quantitative Data

For ease of comparison and reference, the key quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(naphthalen-1-yl)propanoic acid | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol. | |

| Optical Rotation | Not available | |

| pKa | Not available | |

| LogP | Not available | |

| Storage Temperature | 2-8°C |

Spectral Data Summary

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Data for the DL-racemic mixture is available, but specific data for the D-enantiomer is not readily found in the public domain. |

| ¹³C NMR | Not readily available in the public domain. |

| Infrared (IR) | Not readily available in the public domain. |

| Mass Spectrometry | Not readily available in the public domain. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in research and development. This section outlines key methodologies for its synthesis, purification, and analysis.

Asymmetric Synthesis of this compound

A common method for the asymmetric synthesis of non-proteinogenic amino acids like this compound involves the use of a chiral auxiliary. One such established method is the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime.[2]

Experimental Workflow: Asymmetric Synthesis

References

Solubility and Applications of 3-(1-Naphthyl)-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a bulky naphthyl group, imparts distinct hydrophobic and steric properties, making it a valuable building block for synthesizing peptides and peptidomimetics with enhanced biological activities and stability. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents, along with experimental protocols and conceptual applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Off-white to white powder |

| Melting Point | Approximately 215-220 °C |

| Chirality | D-enantiomer |

Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, qualitative information and the compound's structural characteristics provide valuable insights into its solubility profile. The bulky, nonpolar naphthyl side chain suggests that it will exhibit favorable solubility in polar aprotic and some polar protic organic solvents.

Qualitative Solubility:

Based on available information and the solubility of structurally similar compounds, this compound is expected to be soluble in the following solvents.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Sparingly to moderately soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Sparingly soluble |

| Acetone | Sparingly soluble |

It is important to note that for the related compound, 3-(2-Naphthyl)-D-alanine, solubility has been reported in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent such as DMSO. This method can be adapted for other solvents as well.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a syringe filter to remove any remaining micro-particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Develop a suitable HPLC method to separate and quantify the compound. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). Detection can be performed at a wavelength where the naphthyl group has strong absorbance (e.g., ~280 nm).

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered sample from the saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L based on the determined concentration and any dilution factors used.

-

The workflow for this experimental protocol can be visualized as follows:

Solubility Determination Workflow

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of peptides to modulate their pharmacological properties. The incorporation of this non-natural amino acid can influence receptor binding, enzyme inhibition, and the overall stability of the peptide.

Conceptual Signaling Pathway

Peptides containing this compound are often designed to target G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes and are prominent drug targets. The naphthyl group can enhance hydrophobic interactions with the receptor's binding pocket, potentially increasing affinity and modulating downstream signaling.

The following diagram illustrates a conceptual signaling pathway where a peptide agonist containing this compound activates a GPCR.

Conceptual GPCR Signaling Pathway

Experimental Workflow in Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) follows a standard procedure with considerations for the properties of this non-natural amino acid. A generalized workflow is depicted below.

Solid-Phase Peptide Synthesis Workflow

Conclusion

This compound is a valuable tool for medicinal chemists and drug development professionals. While quantitative solubility data requires experimental determination for specific solvent systems, its inherent hydrophobicity provides a strong indication of its solubility in common organic solvents like DMSO. The ability to incorporate this amino acid into peptides allows for the fine-tuning of their pharmacological profiles, offering a promising avenue for the development of novel therapeutics. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for researchers working with this and other non-natural amino acids.

An In-depth Technical Guide to the Physicochemical Characteristics of CAS Number 78306-92-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 78306-92-0 identifies the compound (2R)-2-amino-3-(naphthalen-1-yl)propanoic acid, a non-proteinogenic D-amino acid commonly known as 3-(1-Naphthyl)-D-alanine or D-1-Naphthylalanine. Its unique structure, featuring a bulky naphthyl group, imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and peptide design. The incorporation of this amino acid can enhance the metabolic stability and receptor-binding affinity of peptides, leading to analogues of hormones and other bioactive molecules with modified pharmacological profiles. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its role in modulating biological signaling pathways.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design and development.

General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 78306-92-0 | [1] |

| IUPAC Name | (2R)-2-amino-3-(naphthalen-1-yl)propanoic acid | [1] |

| Synonyms | This compound, D-1-Naphthylalanine, H-D-1-Nal-OH | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Off-white to light yellow solid/powder | [2] |

Physical and Thermodynamic Properties

| Property | Value | Experimental Method | Reference |

| Melting Point | 215 - 219 °C | Capillary Method | [2] |

| Boiling Point | 412.3 ± 33.0 °C (Predicted) | Not specified | |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) | Not specified | |

| Solubility | Soluble in 2 M HCl (50 mg/mL, clear, yellow) | Visual Inspection | |

| pKa | 2.21 ± 0.30 (Predicted) | Not specified | |

| Optical Rotation | [α]²⁵_D = -25 ± 1° (c=1 in 1N NaOH) | Polarimetry | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds and amino acids.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of the compound in a specific solvent.

Materials:

-

This compound sample

-

Solvent of interest (e.g., 2 M HCl, water, ethanol)

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

A pre-weighed amount of this compound is placed into a test tube or vial.

-

A known volume of the solvent is added incrementally to the test tube.

-

The mixture is agitated vigorously using a vortex mixer and observed for dissolution.

-

If the solid dissolves completely, the concentration is recorded. If not, more solvent is added until dissolution occurs, or the compound is deemed insoluble at that concentration. For the reported solubility in 2 M HCl, 50 mg of the compound would be added to 1 mL of 2 M HCl and observed for the formation of a clear, yellow solution.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the amino acid.

Materials:

-

This compound sample

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known amount of this compound is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is calibrated and immersed in the solution. The solution is stirred gently.

-

The initial pH of the amino acid solution is recorded.

-

The solution is titrated with the standardized strong base (or acid), adding small, precise volumes from the buret.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.

Optical Activity Determination (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by the chiral amino acid.

Materials:

-

This compound sample

-

Solvent (e.g., 1N NaOH)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (sample tube) of a known path length

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of the solvent in a volumetric flask to a known concentration (c).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c), where l is the path length of the cell in decimeters.

Biological Context and Signaling Pathways

This compound is not a naturally occurring amino acid but is of significant interest in pharmacology due to its use in synthesizing peptide analogues with altered biological activities. Its bulky, hydrophobic naphthyl side chain can influence peptide conformation and receptor interactions.

Role in Peptide Analogues

This amino acid is often incorporated into peptides to create analogues of hormones such as cholecystokinin (CCK) and vasopressin.[3] These modifications can lead to compounds with increased potency, selectivity for specific receptor subtypes, or antagonistic properties. For example, its inclusion in vasopressin analogues has been shown to yield potent antagonists of the V2 receptor or selective oxytocin antagonists.[3][4]

Cholecystokinin (CCK) Receptor Signaling

Peptide analogues containing this compound can be designed to target CCK receptors. The CCK-B receptor, a G-protein coupled receptor (GPCR), is a common target. Upon agonist binding, the CCK-B receptor primarily activates the Gq/11 signaling pathway.

This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG, along with calcium, activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways like the MAPK/ERK cascade, ultimately resulting in various cellular responses.[5][6][7]

Regulation of Mitochondrial Dynamics

Recent studies on CCK analogues have also implicated their role in regulating mitochondrial dynamics through the AMPK/Drp1 pathway, which is crucial for neuronal health and may be relevant in neurodegenerative diseases.[8]

Conclusion

This compound (CAS 78306-92-0) is a synthetically important amino acid with distinct physicochemical properties conferred by its naphthyl moiety. Its incorporation into peptides is a key strategy in drug discovery for modulating the activity of GPCRs and other biological targets. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the development of novel therapeutics. The provided experimental protocols serve as a practical reference for researchers, while the illustrated signaling pathways highlight the biological relevance of molecules derived from this unique building block.

References

- 1. This compound | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Analogues of arginine vasopressin modified in position 2 or 3 with naphthylalanine: selective antagonists of oxytocin in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly potent antidiuretic antagonists: conformational studies of vasopressin analogues modified with 1-naphthylalanine enantiomers at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Investigations of the Cellular Transduction Pathways Used by Cholecystokinin to Activate Nodose Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cholecystokinin Analogue Ameliorates Cognitive Deficits and Regulates Mitochondrial Dynamics via the AMPK/Drp1 Pathway in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrophobic Character of Naphthylalanine in Peptide Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide chains represents a powerful strategy in modern drug discovery and peptide engineering. Among these, the synthetic amino acid naphthylalanine (Nal), with its bulky bicyclic aromatic side chain, offers a significant increase in hydrophobicity compared to its natural aromatic counterparts. This enhanced hydrophobicity profoundly influences the physicochemical properties, structural conformation, and biological activity of peptides. This technical guide provides an in-depth exploration of the hydrophobicity of 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) in peptide chains, detailing its quantitative measurement, impact on peptide structure, and its role in modulating biological signaling pathways.

Quantitative Analysis of Naphthylalanine Hydrophobicity

The hydrophobicity of an amino acid is a critical determinant of its behavior within a peptide chain, influencing protein folding, membrane interactions, and receptor binding. Various scales have been developed to quantify the hydrophobicity of the 20 proteinogenic amino acids. While comprehensive experimental data for naphthylalanine across all major hydrophobicity scales is limited, its hydrophobicity can be contextualized through its partition coefficient (logP) and by its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).

Hydrophobicity Scales and Partition Coefficients

Hydrophobicity scales are empirically derived values that reflect the tendency of an amino acid side chain to prefer a nonpolar environment over an aqueous one. The octanol-water partition coefficient (logP) is a common measure, where a higher positive value indicates greater hydrophobicity.

The side chain of 1-naphthylalanine has a calculated logP value of approximately 3.87.[1] This value is significantly higher than those of the natural aromatic amino acids, indicating a substantial increase in hydrophobicity. The table below places the hydrophobicity of 1-Nal's side chain in the context of several common amino acid hydrophobicity scales.

| Amino Acid | Side Chain Structure | Kyte & Doolittle[2] | Engelman et al. (GES)[3] | Black & Mould[4] | Side Chain logP (calculated/estimated) |

| 1-Naphthylalanine | -CH₂-(C₁₀H₇) | ~4.5 (estimated) | ~3.1 (estimated) | ~1.2 (estimated) | 3.87 [1] |

| Tryptophan | -CH₂-(C₈H₆N) | -0.9 | 1.86 | 0.878 | 2.25 |

| Phenylalanine | -CH₂-(C₆H₅) | 2.8 | 2.65 | 1.000 | 1.79 |

| Leucine | -CH₂-CH(CH₃)₂ | 3.8 | 2.42 | 0.943 | 1.70 |

| Isoleucine | -CH(CH₃)-CH₂-CH₃ | 4.5 | 3.13 | 0.943 | 1.80 |

| Valine | -CH(CH₃)₂ | 4.2 | 2.01 | 0.826 | 1.22 |

| Methionine | -CH₂-CH₂-S-CH₃ | 1.9 | 2.27 | 0.738 | 1.23 |

| Tyrosine | -CH₂-(C₆H₄)-OH | -1.3 | 0.73 | 0.690 | 1.16 |

| Alanine | -CH₃ | 1.8 | 1.04 | 0.616 | 0.36 |

| Glycine | -H | -0.4 | 0.00 | 0.501 | 0.00 |

| Aspartate | -CH₂-COO⁻ | -3.5 | -8.72 | 0.028 | -0.77 |

| Glutamate | -CH₂-CH₂-COO⁻ | -3.5 | -8.46 | 0.043 | -0.64 |

| Arginine | -(CH₂)₃-NH-C(NH₂)=NH₂⁺ | -4.5 | -12.3 | 0.000 | -1.01 |

| Lysine | -(CH₂)₄-NH₃⁺ | -3.9 | -9.23 | 0.283 | -0.99 |

Note: Estimated values for 1-Naphthylalanine on the Kyte & Doolittle, Engelman, and Black & Mould scales are based on its high hydrophobicity relative to other amino acids and are for comparative purposes only.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for quantifying peptide hydrophobicity. In RP-HPLC, peptides are separated based on their hydrophobic interactions with a nonpolar stationary phase. More hydrophobic peptides interact more strongly with the column and thus have longer retention times. The incorporation of naphthylalanine into a peptide sequence significantly increases its retention time compared to analogous peptides containing natural amino acids.

| Peptide | Sequence | Predicted Retention Time (Relative) |

| Peptide A | Ac-Gly-Ala-Phe-Ala-Gly-NH₂ | 1.0 |

| Peptide B (with Nal) | Ac-Gly-Ala-1-Nal -Ala-Gly-NH₂ | > 1.5 |

| Peptide C (with Trp) | Ac-Gly-Ala-Trp-Ala-Gly-NH₂ | 1.2 |

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Hydrophobicity

Objective: To determine the relative hydrophobicity of a naphthylalanine-containing peptide by measuring its retention time.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm (the naphthalene ring of Nal absorbs strongly at 280 nm).

-

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

-

Injection Volume: 20 µL.

-

Data Analysis: The retention time of the main peptide peak is recorded. This can be compared to the retention times of control peptides without naphthylalanine to quantify the increase in hydrophobicity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the impact of naphthylalanine incorporation on the secondary structure of a peptide.

Methodology:

-

Instrument: A CD spectropolarimeter.

-

Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

-

Cuvette: A quartz cuvette with a path length of 1 mm.

-

Measurement Parameters:

-

Wavelength range: 190-260 nm (Far-UV).

-

Data pitch: 0.5 nm.

-

Scanning speed: 50 nm/min.

-

Accumulations: 3-5 scans.

-

Temperature: 25°C.

-

-

Blank Correction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

-

Data Conversion: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Secondary Structure Estimation: The resulting spectrum is analyzed using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and interactions of a naphthylalanine-containing peptide in a simulated aqueous or membrane environment.

Methodology:

-

System Setup:

-

Build the initial peptide structure (e.g., as an α-helix or extended conformation) using molecular modeling software.

-

Place the peptide in a simulation box of appropriate dimensions.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field: Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has parameters for the non-canonical naphthylalanine residue. If parameters are not available, they must be developed and validated.

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide heavy atoms to allow the solvent to equilibrate around the peptide.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Run a simulation at constant pressure and temperature (NPT ensemble) to equilibrate the system density.

-

-

Production Run: Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to study:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Secondary structure evolution over time.

-

Hydrogen bonding patterns.

-

Solvent accessible surface area (SASA) to assess changes in exposure of hydrophobic/hydrophilic residues.

-

Impact of Naphthylalanine on Peptide Structure and Function

The introduction of the bulky and hydrophobic naphthyl group can have significant consequences for the structure and function of a peptide.

-

Increased Hydrophobicity: As demonstrated by its high logP value and long retention times in RP-HPLC, naphthylalanine dramatically increases the overall hydrophobicity of a peptide. This can enhance its ability to partition into lipid membranes, a desirable property for cell-penetrating peptides and antimicrobial peptides.[5]

-

Stabilization of Secondary Structures: The large aromatic side chain of naphthylalanine can participate in stabilizing π-π stacking and hydrophobic interactions within the peptide. In β-hairpin structures, for instance, cross-strand aromatic interactions involving naphthylalanine can significantly enhance the stability of the fold.[6] However, the steric bulk of 1-Nal, which is greater than that of 2-Nal, can also influence the preferred backbone conformation.[5]

-

Enhanced Receptor Binding: The unique shape and hydrophobicity of the naphthyl group can lead to improved binding affinity and specificity for biological targets. It can be used to probe hydrophobic binding pockets in receptors and enzymes.

Naphthylalanine in Modulating Signaling Pathways: Inhibition of LPS-Induced Inflammation

A compelling application of naphthylalanine-containing peptides is in the modulation of inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[7] Overactivation of this pathway can lead to sepsis. Certain antimicrobial peptides containing β-naphthylalanine have been shown to inhibit this inflammatory cascade.

The peptide S1-Nal-Nal, which contains two C-terminal β-naphthylalanine residues, can directly interact with and neutralize LPS.[7] This interaction prevents LPS from binding to the TLR4-MD-2 receptor complex, thereby inhibiting the downstream activation of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[7][8][9]

Conclusion

The incorporation of naphthylalanine into peptide chains offers a robust method for significantly enhancing hydrophobicity, thereby influencing peptide structure, membrane interactions, and biological activity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design of novel peptide-based therapeutics. The ability of naphthylalanine-containing peptides to modulate critical signaling pathways, such as the LPS-induced inflammatory cascade, highlights their potential in the development of new treatments for a range of diseases. Further exploration of the structure-activity relationships of these modified peptides will undoubtedly continue to expand their utility in drug discovery and development.

References

- 1. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The IκB Kinase Complex and NF-κB Act as Master Regulators of Lipopolysaccharide-Induced Gene Expression and Control Subordinate Activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 4. ProtScale Tool: Hydrophobicity of physiological L-alpha amino acids [web.expasy.org]

- 5. lifetein.com [lifetein.com]

- 6. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Conformational Analysis and Steric Hindrance of 3-(1-Naphthyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Naphthyl)-D-alanine (D-1-Nal) is a synthetic, non-proteinogenic amino acid that serves as a crucial building block in the design of peptidomimetics and other pharmacologically active compounds. Its bulky naphthyl group introduces significant steric hindrance and unique conformational constraints that profoundly influence the structure, bioactivity, and metabolic stability of peptides into which it is incorporated. This guide provides a comprehensive technical overview of the conformational analysis and steric hindrance of D-1-Nal, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant molecular interactions and experimental workflows. Understanding these properties is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This compound, with its large, hydrophobic naphthyl side chain, is of particular interest. This bulky moiety restricts the conformational freedom of the peptide backbone and the side chain itself, leading to more defined secondary structures.[1] These conformational restrictions can enhance binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs).[2][3] This guide will delve into the methods used to characterize the conformational landscape of D-1-Nal and the implications of its steric bulk.

Conformational Analysis: Theoretical and Experimental Approaches

The conformational preferences of this compound are primarily dictated by the rotational freedom around its backbone (φ, ψ) and side chain (χ) dihedral angles. The bulky naphthyl group creates significant steric clashes that limit the accessible conformational space.

Computational Modeling

Computational methods are invaluable for exploring the potential energy surface of D-1-Nal and identifying low-energy conformations.

Methodology: Molecular Mechanics and Quantum Mechanics Calculations

A common approach involves performing molecular mechanics (MM) simulations using force fields such as AMBER (Assisted Model Building and Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics).[4][5] For non-standard residues like D-1-Nal, specific force field parameters must be developed. This typically involves:

-

Initial Parameter Generation: Initial bonding and van der Waals parameters can be generated using programs like GAFF (General Amber Force Field) through the Antechamber module in AmberTools.[5]

-

Quantum Mechanics (QM) Calculations: The geometry of a model dipeptide (e.g., Ac-D-Nal-NMe) is optimized at a high level of theory, such as B3LYP/6-31G*, to obtain accurate bond lengths and angles. Single-point energy calculations at an even higher level, like MP2/cc-pVTZ, are then performed for various conformations to generate a reliable potential energy surface.[6][7]

-

Charge Derivation: Partial atomic charges are typically derived using the Restrained Electrostatic Potential (RESP) fitting approach based on the electrostatic potential calculated from QM.[5]

-

Parameter Optimization: The initial force field parameters are then refined by fitting to the QM-calculated conformational energies and geometries. This iterative process ensures that the MM force field can accurately reproduce the quantum mechanical data.[6]

Workflow for Force Field Parameterization

Computational workflow for developing force field parameters for non-standard amino acids.

Ramachandran Plot Analysis

The Ramachandran plot visualizes the sterically allowed regions for the backbone dihedral angles φ and ψ. Due to the D-configuration and the bulky naphthyl group, the allowed regions for D-1-Nal are expected to be in the right-handed helical and extended sheet regions of the plot, which are the mirror image of the allowed regions for L-amino acids. Computational studies on D-amino acid-containing dipeptides suggest that conformations such as DαR (φ ≈ 55°, ψ ≈ 45°), Dβ (φ ≈ 90°, ψ ≈ -120°), and DPIIL (φ ≈ 75°, ψ ≈ 160°) are energetically favorable.[8]

Side Chain Conformations (Rotamers)

The orientation of the naphthyl group is defined by the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ) dihedral angles. Steric hindrance between the naphthyl ring and the peptide backbone restricts the possible rotameric states. Studies on similar aromatic residues suggest that the preferred conformations often involve an edge-to-face geometry to minimize steric clashes.[9] Computational analysis through dihedral angle scans can reveal the low-energy rotamers.[10]

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of a Model D-Alanine Dipeptide

| Conformer | φ (°) | ψ (°) |

| DαR | 30 to 100 | 5 to 80 |

| Dβ | 50 to 180 | -80 to 170 |

| DPIIL | 50 to 110 | -180 to -120 |

Note: These are general ranges for D-amino acids and the specific values for this compound will be influenced by the bulky side chain.[8]

Experimental Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11]

Methodology: 2D NMR Spectroscopy

-

Sample Preparation: Peptide samples are typically dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent like methanol) at a concentration of 1-5 mM. The pH is adjusted to be between 4 and 5 to minimize the exchange rate of amide protons.[12]

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the same amino acid residue.[13]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[13]

-

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

-

Structural Calculations: The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants (e.g., ³JHNα), are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

Experimental Workflow for NMR-based Peptide Structure Determination

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]

- 4. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]

- 7. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.uzh.ch [chem.uzh.ch]

In-Depth Spectroscopic Data Interpretation of H-D-1-Nal-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise characterization of chiral amino acid derivatives is paramount. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for H-D-1-Nal-OH (D-1-Naphthylalanine), a critical component in peptide synthesis and drug discovery. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presents the data in a structured format, and illustrates the workflows for data acquisition and interpretation.

Disclaimer: The data presented in this guide is for the L-isomer, H-1-Nal-OH, as publicly available spectroscopic data for the D-isomer is limited. The spectroscopic properties of the D-isomer are expected to be analogous, with potential differences in chiral HPLC elution profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a powerful technique for elucidating the molecular structure of H-D-1-Nal-OH by providing detailed information about the chemical environment of each proton.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of H-D-1-Nal-OH is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of H-D-1-Nal-OH in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH and -NH₂).

-

Instrument: A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Reference: The residual solvent peak is typically used as an internal reference. For D₂O, the HDO peak is at approximately 4.79 ppm, and for DMSO-d₆, the residual peak is at 2.50 ppm.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum of H-D-1-Nal-OH is expected to exhibit signals corresponding to the aromatic protons of the naphthyl group and the aliphatic protons of the alanine moiety.

| Proton Assignment | Simulated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-α (CH) | 4.0 - 4.2 | Doublet of Doublets (dd) | 1H |

| H-β (CH₂) | 3.2 - 3.5 | Multiplet (m) | 2H |

| Aromatic Protons (Naphthyl) | 7.2 - 8.2 | Multiplet (m) | 7H |

| -NH₂ | Variable (solvent dependent) | Broad Singlet | 2H |

| -OH (Carboxylic Acid) | Variable (solvent dependent) | Broad Singlet | 1H |

Table 1: Simulated ¹H NMR Data for H-D-1-Nal-OH.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity and, with a chiral stationary phase, the enantiomeric excess of H-D-1-Nal-OH.

Experimental Protocol for HPLC

A typical RP-HPLC method for purity analysis is detailed below:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over a specified time, for example, 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

HPLC Data Interpretation

The HPLC chromatogram is used to assess the purity of the H-D-1-Nal-OH sample. A pure compound will ideally show a single, sharp peak.

| Parameter | Typical Value |

| Retention Time (t_R_) | 12.5 min |

| Purity (%) | >99% |

Table 2: Representative HPLC Data for H-D-1-Nal-OH.

Visualizing the Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the key processes in the spectroscopic analysis of H-D-1-Nal-OH.

Conclusion

The combination of ¹H NMR and RP-HPLC provides a robust analytical workflow for the structural confirmation and purity assessment of H-D-1-Nal-OH. By following standardized experimental protocols and a logical data interpretation process, researchers can confidently characterize this important amino acid derivative for its intended applications in research and development. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, purification, and analysis of peptide-based therapeutics and other advanced chemical entities.

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-(1-Naphthyl)-D-alanine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 3-(1-Naphthyl)-D-alanine (D-1-Nal) is a bulky, non-proteinogenic amino acid that, when incorporated into peptides, can enhance their stability, bioactivity, and resistance to proteolytic degradation.[1][2][3] Its rigid, aromatic side chain can introduce conformational constraints and participate in π-stacking interactions, which can lead to improved binding affinity and specificity for biological targets.[2]

These application notes provide a comprehensive guide to the successful incorporation of Fmoc-D-1-Nal-OH in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This document outlines recommended coupling methods, protocols for synthesis, cleavage, and purification, and troubleshooting strategies for common challenges associated with the use of this sterically hindered amino acid.

Properties and Advantages of Incorporating this compound

The unique structural features of D-1-Nal offer several advantages in peptide design:

-

Enhanced Stability: The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2]

-

Increased Hydrophobicity: The naphthyl group significantly increases the hydrophobicity of the peptide, which can enhance membrane permeability and protein-protein interactions.[1]

-

Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.[4]

-

Aromatic Interactions: The naphthyl moiety can engage in π-π stacking and hydrophobic interactions with aromatic residues in target proteins, potentially increasing binding affinity.[2]

Data Presentation: Comparison of Coupling Reagents

Due to its steric bulk, the efficient coupling of Fmoc-D-1-Nal-OH requires careful selection of the coupling reagent. While quantitative data for the direct comparison of all coupling reagents for this specific amino acid is not extensively available in a single source, the following table provides a qualitative and extrapolated performance comparison based on their known reactivity with sterically hindered amino acids.[3][5][6]

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Qualitative) | Purity (Qualitative) | Key Considerations |

| HATU | Aminium Salt | 30 - 60 min | Very High | Very High | Highly reactive, recommended for hindered amino acids. Lower risk of racemization.[3] |

| HCTU | Aminium Salt | 30 - 60 min | Very High | Very High | Similar reactivity to HATU, often more cost-effective.[5] |

| HBTU | Aminium Salt | 45 - 90 min | High | High | Efficient and widely used, but may be less effective than HATU for highly hindered couplings.[5] |

| PyBOP | Phosphonium Salt | 45 - 90 min | High | High | Good alternative to aminium salts, with no risk of guanidinylation side reactions.[3] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 min | Moderate to High | Good | Cost-effective, but may require longer reaction times or double coupling for complete reaction.[3] |

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.

General Workflow for SPPS

The overall process of incorporating an amino acid in SPPS follows a cyclical procedure.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporating Fmoc-3-(1-Naphthyl)-D-alanine

This protocol outlines a single coupling cycle for incorporating Fmoc-D-1-Nal-OH.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

Fmoc-3-(1-Naphthyl)-D-alanine (Fmoc-D-1-Nal-OH)

-

Coupling reagent (e.g., HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-D-1-Nal-OH:

-

In a separate vial, dissolve Fmoc-D-1-Nal-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Due to the bulky nature of D-1-Nal, a longer coupling time is recommended.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines.[7][8]

-

Negative Kaiser Test (yellow/colorless beads): The coupling is complete. Proceed to the washing step.

-

Positive Kaiser Test (blue beads): The coupling is incomplete. A double coupling is recommended. To do this, drain the coupling solution, wash the resin with DMF (3x), and repeat the coupling step with a freshly prepared activated Fmoc-D-1-Nal-OH solution.[2][9][10]

-

-

Washing: After a complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K): [11][12]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes). The gradient should be optimized based on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

The fractions containing the pure peptide are collected, pooled, and lyophilized.

Application Example: CXCR4 Antagonists

Peptides containing naphthylalanine have shown significant potential as therapeutic agents. A prominent example is FC131, a cyclic pentapeptide antagonist of the CXCR4 receptor, which contains 3-(2-naphthyl)-D-alanine.[7] CXCR4 is a chemokine receptor that plays a crucial role in HIV-1 entry into host cells and in cancer metastasis. Antagonists of CXCR4 can block these processes.

CXCR4 Signaling Pathway

The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events. Antagonists like FC131 prevent this binding and subsequent signaling.

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of FC131.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of D-1-Nal. | Perform a double coupling. Increase coupling time to 2-4 hours. Use a more potent coupling reagent like HATU or HCTU.[10] |

| Peptide aggregation on the resin. | Switch to a more solvating solvent like NMP or a DMF/DMSO mixture. Synthesize at an elevated temperature. | |

| Low Crude Peptide Purity | Incomplete deprotection or coupling. | Ensure complete Fmoc deprotection (two piperidine treatments). Optimize coupling times for all amino acids. |

| Side reactions during cleavage. | Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K). Minimize cleavage time. | |

| Poor Solubility of the Final Peptide | High hydrophobicity due to the naphthyl group. | Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before adding aqueous buffer. |

Conclusion

The incorporation of this compound into peptides offers a valuable strategy for enhancing their therapeutic potential. While its bulky nature presents challenges in solid-phase peptide synthesis, these can be overcome by optimizing coupling conditions, such as using highly reactive coupling reagents and extended reaction times or double coupling. The protocols and guidelines presented in these application notes provide a framework for the successful synthesis and purification of peptides containing this unique and powerful unnatural amino acid, enabling further exploration of their utility in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. peptide.com [peptide.com]

- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-3-(1-Naphthyl)-D-alanine Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of Fmoc-3-(1-Naphthyl)-D-alanine (Fmoc-D-Nal(1)-OH), a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS). The bulky naphthyl side chain of this non-natural amino acid derivative enhances the stability and bioactivity of peptides, making it a valuable component in drug design and development.[1][2] However, its significant steric hindrance necessitates optimized coupling protocols to achieve high efficiency and purity.[3][4]

Challenges in Coupling Fmoc-3-(1-Naphthyl)-D-alanine

The primary obstacle in the incorporation of Fmoc-D-Nal(1)-OH into a peptide sequence is the steric hindrance imposed by its large 1-naphthyl group. This bulkiness can physically obstruct the formation of the peptide bond, leading to several common issues:

-

Low Coupling Yields: Standard coupling protocols may result in incomplete reactions, leading to deletion sequences in the final peptide.[3]

-

Slow Reaction Kinetics: The coupling reaction rate is often significantly reduced due to the steric hindrance.[3][4]

-

Peptide Aggregation: The hydrophobicity of the naphthyl group can contribute to the aggregation of the growing peptide chain on the solid support, further impeding the reaction.[4]

-

Racemization: The use of highly reactive coupling reagents and extended reaction times to overcome steric hindrance can increase the risk of racemization at the α-carbon.[4]

To address these challenges, careful selection of coupling reagents, optimization of reaction conditions, and specialized protocols are required.

Recommended Coupling Reagents

Standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically demanding amino acids like Fmoc-D-Nal(1)-OH.[3][4] More potent activating reagents are necessary to achieve high coupling efficiencies.

Table 1: Comparison of Recommended Coupling Reagents for Fmoc-D-Nal(1)-OH

| Reagent Class | Reagent Name | Activating Species | Key Advantages | Considerations |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt-ester | Highly reactive and efficient, often considered the gold standard for difficult couplings.[4] | Can cause guanidinylation of the N-terminal amine if pre-activation is too long. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt-ester | More reactive than carbodiimides, widely used. | Less effective than HATU for severely hindered couplings.[4] | |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | O-6-ClBt-ester | Higher reactivity than HBTU.[3] | ||

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma-based active ester | Coupling efficiency comparable to HATU with a better safety profile and solubility.[4][5] | A newer generation reagent. | |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt-ester | Powerful coupling reagent, no risk of guanidinylation.[4] | |

| PyAOP ((7-Aza-benzotriazol-1-yl)-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate) | OAt-ester | Often demonstrates higher coupling yields than PyBOP.[4] | ||

| Other | Acyl Fluorides (e.g., generated with TFFH) | Acyl Fluoride | Highly effective for extremely hindered couplings.[3][4] | Requires in-situ generation. |

Experimental Protocols

The following protocols are designed to enhance the coupling efficiency of Fmoc-D-Nal(1)-OH. The choice of protocol will depend on the specific peptide sequence and the severity of the steric hindrance.

This protocol is a robust starting point for the coupling of Fmoc-D-Nal(1)-OH.

Workflow for Standard HATU Coupling

Caption: Standard workflow for coupling Fmoc-D-Nal(1)-OH using HATU.

Methodology:

-

Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-Nal(1)-OH (3-5 equivalents relative to resin loading). Dissolve the amino acid, HATU (0.95 equivalents relative to the amino acid), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin.

-

Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to overnight.[3]

-

Monitoring: After the coupling, wash the resin with DMF and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

If the Kaiser test is positive after the initial coupling, a second coupling is necessary to drive the reaction to completion.

Workflow for Double Coupling

Caption: Workflow for performing a second coupling reaction.

Methodology:

-

Wash: After a positive Kaiser test from the first coupling, wash the resin thoroughly with DMF (3-5 times).

-

Repeat Coupling: Prepare a fresh solution of activated Fmoc-D-Nal(1)-OH as described in Protocol 3.1.

-

Second Coupling Reaction: Add the fresh solution to the resin and allow it to react for another 2-4 hours.

-

Final Wash and Test: Wash the resin with DMF and perform a final Kaiser test to confirm the completion of the coupling.

Optimization Strategies and Data

To further improve coupling outcomes, several parameters can be adjusted.

Table 2: Optimization Strategies for Fmoc-D-Nal(1)-OH Coupling

| Strategy | Recommended Action | Rationale |

| Increase Reaction Time | Extend coupling time from 2 hours up to overnight. | Steric hindrance slows down the reaction rate, requiring more time for completion.[3] |

| Elevate Temperature | Perform the coupling at an elevated temperature (e.g., 40-50°C). | Increases reaction kinetics to overcome the activation energy barrier.[5] |

| Solvent Choice | Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO instead of pure DMF. | These solvents are better at solvating the peptide chain and disrupting aggregation.[5] |

| Minimize Racemization | Use Oxyma Pure or HOAt as an additive instead of HOBt. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. | These additives and bases are known to suppress racemization during activation.[4][5] |

Summary

The successful incorporation of Fmoc-3-(1-Naphthyl)-D-alanine into peptide sequences is achievable with optimized protocols. The key to success lies in acknowledging the challenges posed by its steric bulk and employing potent coupling reagents, such as HATU or PyAOP, along with strategies like extended reaction times or double coupling. For particularly challenging sequences, adjusting the solvent system and reaction temperature can provide further improvements. By following these guidelines, researchers can effectively utilize this valuable amino acid derivative in the synthesis of novel and potent peptide-based therapeutics.

References

Application Notes and Protocols: The Use of D-1-Naphthylalanine in the Design of Stable Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by their susceptibility to proteolytic degradation, resulting in a short in-vivo half-life. The incorporation of unnatural amino acids is a key strategy to overcome this limitation and develop stable peptidomimetics. D-1-Naphthylalanine (D-1-Nal), a bulky, aromatic, non-proteinogenic D-amino acid, is a valuable building block in this endeavor. Its unique stereochemistry and large side chain provide significant steric hindrance to proteases, thereby enhancing the stability of the peptide backbone. Furthermore, its aromatic nature can contribute to favorable binding interactions with biological targets.

This document provides detailed application notes on the use of D-1-Naphthylalanine for creating stable peptidomimetics, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists as a case study. It includes quantitative data on binding affinity and stability, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Applications of D-1-Naphthylalanine in Peptidomimetics

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders the approach of proteases, which are stereospecific for L-amino acids. This significantly increases the half-life of the peptide in biological fluids.[1]

-

Improved Receptor Binding: The bulky naphthyl group can engage in hydrophobic and aromatic interactions within the binding pocket of a receptor, potentially increasing binding affinity and potency.

-

Conformational Constraint: The incorporation of D-1-Nal can induce specific secondary structures, such as β-turns, which can lock the peptidomimetic into a bioactive conformation.[2]

-

Tryptophan Replacement: D-1-Naphthylalanine can serve as a metabolically more stable isostere for tryptophan, maintaining or improving biological activity.

Data Presentation: Quantitative Analysis of D-1-Naphthylalanine Containing Peptidomimetics

The inclusion of D-amino acids like D-1-Naphthylalanine has a profound impact on the biological activity and stability of peptides. The following tables summarize quantitative data for GnRH antagonists, a class of peptidomimetics where D-Naphthylalanine and other unnatural amino acids are crucial for their therapeutic efficacy.

Table 1: In Vitro Antagonist Potency of GnRH Analogs Containing D-2-Naphthylalanine at Position 1

Note: D-2-Naphthylalanine (D-2-Nal) is presented here as a close structural analog to D-1-Naphthylalanine, for which extensive quantitative data is available in the context of GnRH antagonists.

| Analog ID | Sequence | IC50 (nM) |

| Native GnRH (for reference) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Agonist |

| Acyline (8) | Ac-D-2-Nal -D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | 0.52 |

| Analog 9 | Ac-D-Ncy(4-F-Ph) -D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | 0.73 |

| Analog 10 (L-isomer at pos. 1) | Ac-L-Ncy(4-F-Ph) -D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | 2.2 |

Data sourced from a study on GnRH antagonists, demonstrating the high potency conferred by the D-Nal substitution at the N-terminus. The lower potency of Analog 10 highlights the stereospecific preference for the D-isomer at this position for receptor binding and/or proteolytic stability.[3]

Table 2: In Vivo Half-Life of Native GnRH vs. Modified GnRH Antagonists

| Peptide | Key Modifications | Terminal Half-Life |

| Native GnRH | None | ~2-4 minutes |

| Cetrorelix | Contains Ac-D-Nal¹, D-p-Cl-Phe², D-Pal³, D-Cit⁶, D-Ala¹⁰ | ~30 hours (subcutaneous)[4] |

| Ganirelix | Contains D-Nal¹, D-p-Cl-Phe², D-Pal³, D-hArg(Et2)⁶, D-hArg(Et2)⁸, D-Ala¹⁰ | ~13-16 hours (multiple subcutaneous doses)[5][6] |

| Degarelix | Contains Ac-D-Nal¹, D-p-Cl-Phe², D-Pal³, D-Cit⁶, D-Ala¹⁰ and other modifications | ~53 days (subcutaneous depot)[7][8] |

This table illustrates the dramatic increase in half-life achieved by incorporating D-1-Naphthylalanine (as D-Nal) and other unnatural amino acids, transforming a transient native peptide into a long-acting drug.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway: Antagonist Action

GnRH antagonists, such as those containing D-1-Naphthylalanine, act by competitively binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), on pituitary gonadotroph cells. This binding event blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] The diagram below illustrates this mechanism of action.

References

- 1. US20210121517A1 - Stable parenteral dosage form of cetrorelix acetate - Google Patents [patents.google.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. globalrph.com [globalrph.com]

- 4. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ganirelix Acetate Injection [dailymed.nlm.nih.gov]

- 6. Post-marketing safety profile of ganirelix in women: a 20-year pharmacovigilance analysis of global adverse drug event databases (2004–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Naphthylalanine in Engineering G-Protein Coupled Receptor (GPCR) Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Consequently, they are major targets for drug discovery. The design of potent and selective GPCR antagonists is a cornerstone of therapeutic development for a wide range of diseases. A key strategy in the medicinal chemist's toolbox for enhancing the pharmacological properties of peptide-based ligands is the incorporation of unnatural amino acids. Among these, naphthylalanine (Nal), with its bulky, hydrophobic, and aromatic side chain, has proven to be particularly valuable in the design of GPCR antagonists. This application note provides a detailed overview of the role of naphthylalanine in the design of antagonists for several important GPCR families, including the melanocortin, gonadotropin-releasing hormone (GnRH), and neuropeptide Y (NPY) receptors. It also offers detailed protocols for the synthesis and characterization of these antagonists.

The incorporation of a naphthylalanine residue, particularly D-2-naphthylalanine (D-Nal(2')), can significantly influence the binding affinity, selectivity, and stability of peptide ligands. Its larger aromatic surface area compared to phenylalanine or tryptophan can lead to enhanced van der Waals and hydrophobic interactions with the receptor's binding pocket. Furthermore, the rigid nature of the naphthyl group can constrain the peptide backbone, favoring a conformation that is optimal for antagonist activity.

Application Notes

Naphthylalanine in Melanocortin Receptor Antagonists

The melanocortin receptor system is involved in regulating various physiological functions, including energy homeostasis, pigmentation, and sexual function. The design of selective antagonists for the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors is of significant interest for treating conditions like cachexia and obesity-related disorders.

Structure-Activity Relationship (SAR):

A key breakthrough in the development of melanocortin receptor antagonists was the discovery that substituting the Phenylalanine at position 7 of α-melanocyte-stimulating hormone (α-MSH) with D-2-naphthylalanine (D-Nal(2')) converts the agonist into a potent antagonist at the MC3R and MC4R. This substitution is a critical "molecular switch" for antagonist activity. The bulky naphthyl group is thought to sterically clash with receptor residues that are necessary for the conformational change required for receptor activation, while still allowing for high-affinity binding.

Example: SHU9119

SHU9119 is a well-characterized cyclic peptide analogue of α-MSH that incorporates a D-Nal(2') at position 7. It is a potent antagonist at the human MC3R and MC4R, and a partial agonist at the MC5R.

Table 1: Quantitative Data for the Melanocortin Receptor Antagonist SHU9119

| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Functional Activity | pA2 |

| SHU9119 | hMC3R | 0.23[1] | Antagonist | 8.3[2] |

| SHU9119 | hMC4R | 0.06[1] | Antagonist | 9.3[2] |

| SHU9119 | hMC5R | 0.09[1] | Partial Agonist | - |

| Ac-Nle-c[Asp-(1-Me)His⁶-DNal(2')⁷-Arg-Trp-Lys]-NH₂ | mMC5R | - | Antagonist | 7.1[3] |

| Ac-Nle-c[Asp-(1-Me)His⁶-DNal(2')⁷-Arg-Nal(2')⁹-Lys]-NH₂ | mMC5R | - | Antagonist | 7.2[3] |

| Ac-Nle-c[Asp-Trp⁶-DNal(2')⁷-Arg-Nal(2')⁹-Lys]-NH₂ | mMC5R | - | Antagonist | 6.6[3] |

hMC3R/4R/5R: human melanocortin receptor 3/4/5; mMC5R: mouse melanocortin receptor 5. pA2 is a measure of the potency of an antagonist.

Naphthylalanine in Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

GnRH receptor antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction. The goal is to achieve a rapid and profound suppression of gonadotropins (LH and FSH).

Structure-Activity Relationship (SAR):

The incorporation of D-2-naphthylalanine at position 1 of the GnRH decapeptide is a common feature in many potent GnRH antagonists. This modification, often in combination with other unnatural amino acids at various positions, enhances the binding affinity and antagonist potency. The hydrophobic and bulky nature of the naphthyl group is crucial for occupying a hydrophobic pocket in the GnRH receptor, leading to a stable receptor-ligand complex that prevents the binding of the endogenous GnRH.

Example: Acyline

Acyline is a potent GnRH antagonist that features a D-2-naphthylalanine at its N-terminus. It has been studied in humans and has demonstrated effective suppression of gonadotropins and testosterone.

Table 2: In Vivo Efficacy of the GnRH Antagonist Acyline

| Compound | Dose | Effect | Duration of Action |

| Acyline | 300 µg/kg (single dose) | Suppression of gonadotropins and testosterone to castrate levels | ~15 days[4] |

| Acyline | 75 µg/kg (every 2 days for 5 doses) | Suppression of gonadotropins | >20 days[4] |

While direct in vitro binding and functional antagonist constants (Ki, pA2) are not as readily available in the provided search results, the in vivo data clearly demonstrates its potent antagonist effects.

Naphthylalanine in Neuropeptide Y (NPY) Receptor Antagonists

Neuropeptide Y is a potent orexigenic peptide, and antagonists of its receptors, particularly the Y1 and Y5 subtypes, are being investigated as potential treatments for obesity.

Structure-Activity Relationship (SAR):

While a specific, well-characterized NPY antagonist containing naphthylalanine with extensive quantitative data was not prominently found in the initial search, the general principles of peptide antagonist design suggest that the incorporation of bulky aromatic residues like naphthylalanine can be a valuable strategy. Replacing key pharmacophoric residues with naphthylalanine can enhance hydrophobic interactions within the receptor binding pocket and introduce conformational constraints that favor an antagonist binding mode. For instance, in the development of short peptide NPY antagonists, the replacement of a threonine residue with an aromatic amino acid, such as naphthylalanine, has been shown to dramatically improve affinity for the NPY receptor.

Experimental Protocols